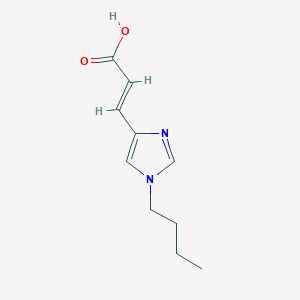
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is a chemical compound with the molecular formula C10H14N2O2. It features an imidazole ring substituted with a butyl group at the 1-position and an acrylic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic or basic conditions.
Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate to introduce the butyl group at the 1-position.
Introduction of Acrylic Acid Moiety: The final step involves the addition of an acrylic acid moiety to the 3-position of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Scientific Research Applications
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with a methyl group instead of a butyl group.
3-(1-ethyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ |
InChI Key |
ASLIHTRRQBWZBV-SNAWJCMRSA-N |
SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Isomeric SMILES |
CCCCN1C=C(N=C1)/C=C/C(=O)O |
Canonical SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















